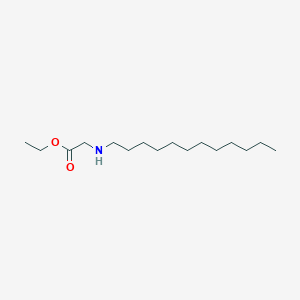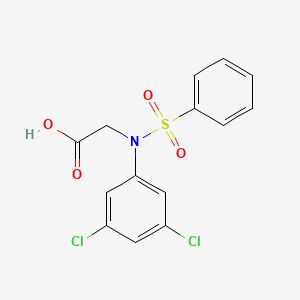
Phenylbutylboronic acid
Descripción general
Descripción
Phenylbutylboronic acid (PBB) is a boronic acid derivative that has gained attention for its versatile application in various fields of research and industry . It is a compound with the molecular formula C10H15BO2 .
Molecular Structure Analysis
Phenylboronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . A comprehensive study employing 11B NMR spectroscopy was reported to determine the pKa of the most commonly used phenyl boronic acids and their binding with catechol or d, l -hydrobenzoin as prototypical diols .Chemical Reactions Analysis
Phenyl boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water. Incorporated in carbohydrates are 1,2-diols, which react with boronic acids through a reversible covalent condensation pathway .Aplicaciones Científicas De Investigación
1. Pharmacological Activity
Phenylbutylboronic acid, or more specifically, its derivative Phenibut (3-phenyl-4-aminobutyric acid), exhibits significant pharmacological activity. It acts as a GABA-mimetic psychotropic drug and has been studied for its effects on locomotor activity, antidepressant properties, and pain effects. Research demonstrates that certain isomers of Phenibut show more potent activity in pharmacological tests, linking its efficacy to its binding affinity to GABAB receptors (Dambrova et al., 2008).
2. Glucose-Responsive Drug Delivery
Phenylboronic acid derivatives, including this compound, are utilized in creating glucose-responsive materials, especially for insulin delivery. These compounds are integral in the synthesis of glucose-responsive nanomaterials like nanogels, micelles, vesicles, and mesoporous silica nanoparticles. Their applications in drug delivery systems highlight their importance in responsive and targeted medical therapies (Ma & Shi, 2014).
3. Therapeutic Potential in Metabolic Disorders
Phenylbutyrate, another derivative of this compound, shows promising therapeutic potential for metabolic disorders such as Pyruvate Dehydrogenase Complex Deficiency and Lactic Acidosis. It enhances enzyme activity through inhibition of enzyme kinases and has shown efficacy in both in vitro and in vivo models, indicating its potential for clinical application in treating these disorders (Ferriero et al., 2013).
4. Applications in Organic Synthesis
This compound and its derivatives play a significant role in organic synthesis. They are used in the synthesis of complex compounds, such as trifluoromethyl ketones, through palladium-catalyzed cross-coupling reactions. This demonstrates their versatility and importance in chemical synthesis, contributing to the development of various pharmaceuticals and industrial chemicals (Kakino et al., 2001).
5. Therapeutic Applications in Various Pathologies
Research has shown that Phenylbutyrate possesses beneficial effects on numerous pathologies, including cancer, genetic metabolic syndromes, neuropathies, diabetes, and urea cycle disorders. Its mechanisms of action are varied, involving gene expression regulation, protein conformational rescue, and ammonia scavenging. This "butyrate paradox" highlights the compound's diverse therapeutic potential across a spectrum of human diseases (Kusaczuk et al., 2015).
Safety and Hazards
Direcciones Futuras
Phenylboronic acid-based glucose-sensitive hydrogels, including hydrogels, microgels, and nanogels, are expected to significantly promote the development of smart self-regulated drug delivery systems for diabetes therapy . Another emerging direction of PBA-based research is toward more versatile diagnostic and therapeutic targets .
Propiedades
IUPAC Name |
4-phenylbutylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,12-13H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSAQPFIBRNXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC1=CC=CC=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307551 | |
| Record name | B-(4-Phenylbutyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36329-86-9 | |
| Record name | B-(4-Phenylbutyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36329-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Phenylbutyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



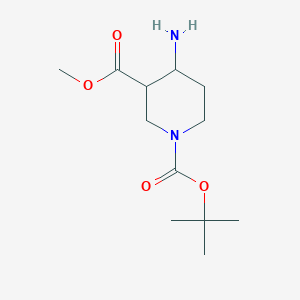
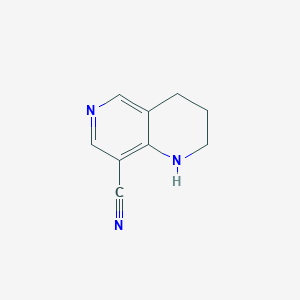


![8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3132030.png)
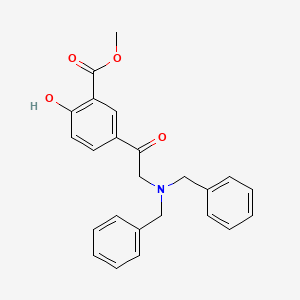


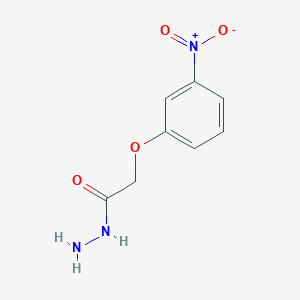
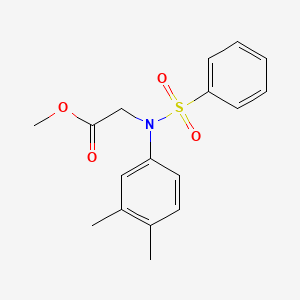
![N-[(4-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3132068.png)
